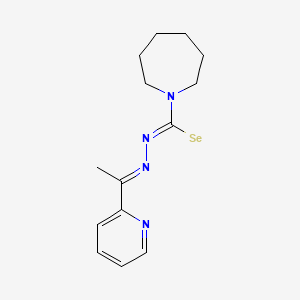
N'-(1-(2-Pyridinyl)ethylidene)-1-azepanecarboselenohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida es un compuesto orgánico complejo que pertenece a la clase de hidrazonas. Este compuesto se caracteriza por la presencia de un anillo de piridina, un anillo de azepano y un grupo selenohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida típicamente implica la reacción de condensación entre 2-acetilpiridina y 1-azepanocarboselenohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo . La mezcla de reacción se enfría y el producto se aísla por filtración y recristalización.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede involucrar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes bajo condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como ligando en química de coordinación para formar complejos con varios metales.
Biología: El compuesto se ha estudiado por sus posibles propiedades antioxidantes y de unión al ADN.
Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida implica su interacción con objetivos moleculares como enzimas y ADN. El compuesto puede unirse al ADN a través de la unión a la ranura, lo que afecta la estructura y la función del ADN . Además, sus propiedades antioxidantes se atribuyen a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
N’-(1-(2-Piridinil)etilidene)-1-azepanocarboselenohidrazida es única debido a la presencia del anillo de azepano y el grupo selenohidrazida, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
79514-45-7 |
|---|---|
Fórmula molecular |
C14H19N4Se |
Peso molecular |
322.30 g/mol |
InChI |
InChI=1S/C14H19N4Se/c1-12(13-8-4-5-9-15-13)16-17-14(19)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3/b16-12+,17-14- |
Clave InChI |
BVQKTESASXWFEC-KWOQVVRBSA-N |
SMILES isomérico |
C/C(=N\N=C(\N1CCCCCC1)/[Se])/C2=CC=CC=N2 |
SMILES canónico |
CC(=NN=C(N1CCCCCC1)[Se])C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
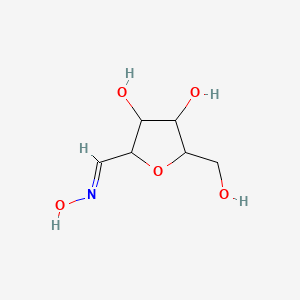



![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)
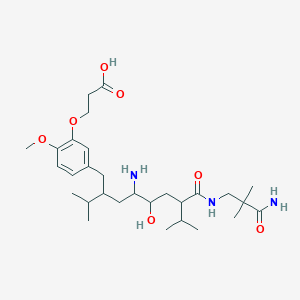

![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
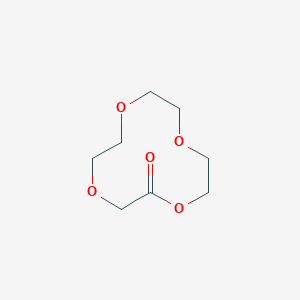
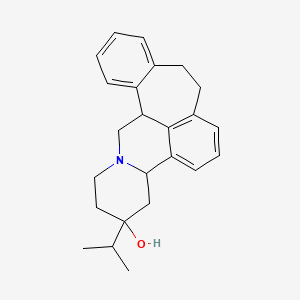
![3beta-[(6-Deoxy-alpha-L-mannopyranosyl)oxy]-5,11alpha,14-trihydroxy-19-oxo-5beta-card-20(22)-enolide](/img/structure/B12294222.png)
